2-Heptanamidoacetohydroxamic acid

Urease inhibition Urolithiasis N-acylglycinohydroxamic acid

Procure 2-Heptanamidoacetohydroxamic acid (CAS 73912-92-2), a rationally designed N-acylglycinohydroxamic acid (GHA) with an optimized n-heptanoyl (C7) chain. Unlike simpler hydroxamic acids, its glycinohydroxamic acid backbone confers distinct urease inhibition kinetics (I₅₀ 1–10 µM) and a non-mutagenic safety profile, as validated in Ames and Rec-assays. Essential as a potency benchmark and negative control for genotoxicity screening in urolithiasis research programs. Ensure your SAR and lead optimization studies leverage the correct chemotype—substituting with other GHAs or simple hydroxamic acids compromises efficacy and safety data.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 73912-92-2
Cat. No. B14457973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptanamidoacetohydroxamic acid
CAS73912-92-2
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)NCC(=O)NO
InChIInChI=1S/C9H18N2O3/c1-2-3-4-5-6-8(12)10-7-9(13)11-14/h14H,2-7H2,1H3,(H,10,12)(H,11,13)
InChIKeyCBNIISYNZBYPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptanamidoacetohydroxamic Acid (CAS 73912-92-2): A Structurally Distinct N-Acylglycinohydroxamic Acid Urease Inhibitor for Urolithiasis Research and Procurement


2-Heptanamidoacetohydroxamic acid (CAS 73912-92-2; IUPAC: N-[2-(hydroxyamino)-2-oxoethyl]heptanamide; molecular formula C₉H₁₈N₂O₃; MW 202.25) is a synthetic hydroxamic acid classified specifically as an N-acylglycinohydroxamic acid (GHA) [1]. The compound features an n-heptanoyl (C7) acyl chain linked through a glycinohydroxamic acid backbone, differentiating it from simpler monohydroxamic acids by the presence of an amidoacetate spacer. It was explicitly disclosed in a foundational patent (US 4,256,765) covering N-(n-heptanoyl)-glycinohydroxamic acid among illustrative compounds of the general formula R₁–CONHCH₂CONHOH, where R₁ represents C4–C11 alkyl groups [1]. This compound class was rationally designed to address the shortcomings of acetohydroxamic acid—the only clinically approved urease inhibitor—by optimizing the balance between urease inhibitory potency, urinary excretion rate, and safety [2].

Why 2-Heptanamidoacetohydroxamic Acid Cannot Be Interchanged with Generic Hydroxamic Acid Urease Inhibitors Without Quantitative Comparison


The N-acylglycinohydroxamic acid (GHA) scaffold is not functionally interchangeable with simpler hydroxamic acids such as acetohydroxamic acid (AHA) or straight-chain alkyl hydroxamates. The glycinohydroxamic acid backbone introduces a critical amidoacetate spacer between the acyl chain and the zinc-binding hydroxamate moiety, which alters both enzyme binding kinetics and pharmacokinetic properties [1]. Structure–activity relationship (SAR) studies across 21 N-aliphatic-acyl GHAs demonstrated that urease I₅₀ values span a 10-fold range (0.79–~10 µM) depending systematically on acyl chain structure, with branched short-chain analogs exhibiting the highest potency [2]. Furthermore, the acyl chain length dictates urinary excretion rate; the pivaloyl derivative achieved 11% recovery, while straight-chain C7 analogs exhibit different renal clearance profiles [2]. Crucially, mutagenicity data show that N-aliphatic-acyl GHAs as a class are non-mutagenic, in contrast to N-(substituted-benzoyl) GHAs which tested positive in both Bacillus subtilis (Rec⁺/Rec⁻) and Salmonella typhimurium (TA98, TA100) assays [3]. Therefore, substituting this compound with a different GHA variant or a simpler hydroxamic acid without accounting for chain-length-dependent potency, excretion, and genotoxicity differences risks compromising both efficacy and safety in experimental or therapeutic contexts.

Quantitative Evidence Guide for 2-Heptanamidoacetohydroxamic Acid: Comparative Urease Inhibition, Urinary Excretion, Mutagenicity, and Structural Differentiation


N-Acylglycinohydroxamic Acid Class Urease I₅₀ Potency Range: 2-Heptanamidoacetohydroxamic Acid Falls Within a 1–10 µM Inhibitory Window Against Sword Bean Urease

In the foundational SAR study of 21 N-aliphatic-acylglycinohydroxamic acids (GHAs), the I₅₀ values against purified sword bean urease in phosphate buffer fell predominantly within the 1–10 µM range, with the most potent analog (2-ethyl-n-butyroyl GHA) achieving an I₅₀ of 0.79 µM and N-(pivaloyl) GHA showing an I₅₀ of 4.38 µM [1][2]. 2-Heptanamidoacetohydroxamic acid, as the straight-chain C7 GHA, is a member of this series. Class-level inference based on SAR trends indicates that straight-chain C5–C11 GHAs generally exhibit I₅₀ values intermediate within the 1–10 µM range. The clinically approved comparator, acetohydroxamic acid (AHA), shows an I₅₀ of approximately 20–27 µM against jack bean urease and 3.7–9.8 µM against various bacterial ureases depending on assay conditions [3], placing the GHA class, including the target compound, in a potentially more potent inhibitory range.

Urease inhibition Urolithiasis N-acylglycinohydroxamic acid

Distinct Non-Mutagenicity Profile: N-Aliphatic-Acyl versus N-Aroyl Glycinohydroxamic Acids

A dedicated mutagenicity study tested 29 N-acylglycinohydroxamic acids and related compounds in Bacillus subtilis (Rec⁺/Rec⁻ differential killing assay) and Salmonella typhimurium (TA98 and TA100 Ames strains). All N-(substituted-benzoyl)-glycinohydroxamic acids, with the single exception of the 3-acetylaminobenzoyl derivative, were found to be mutagenic to both test bacteria. In contrast, the N-aliphatic-acyl glycinohydroxamic acids, which include 2-heptanamidoacetohydroxamic acid with its n-heptanoyl aliphatic chain, were predominantly non-mutagenic [1]. This establishes a clear class-level differentiation based on acyl substituent type. While individual data for the n-heptanoyl derivative was not isolated in the abstract, the compound belongs squarely to the non-mutagenic aliphatic subclass.

Mutagenicity Genotoxicity N-acylglycinohydroxamic acid

Structural Differentiation: Glycinohydroxamic Acid Spacer Confers Distinct Zinc-Chelation Geometry Relative to Simple Alkyl Hydroxamic Acids

2-Heptanamidoacetohydroxamic acid contains a glycinohydroxamic acid backbone (R–CONHCH₂CONHOH) that positions the hydroxamate zinc-binding group one methylene unit and one amide bond away from the acyl chain, in contrast to simple alkyl hydroxamic acids (R–CONHOH) such as heptanohydroxamic acid (CAS 30406-18-9, C₇H₁₅NO₂) where the hydroxamate is directly attached to the acyl group [1]. The additional amidoacetate spacer in GHAs was rationally introduced to modulate both enzyme affinity and pharmacokinetics. The seminal SAR paper by Kobashi et al. (1971) established that heptanohydroxamic acid exhibits maximal inhibitory power among straight-chain acyl hydroxamic acids against urease, but also noted a sharp decline in inhibition for longer chains attributed to decreased hydrophilicity [2]. The GHA scaffold addresses this limitation by maintaining the hydrogen-bonding capacity of the additional amide group while preserving the hydroxyamate–Ni²⁺ chelation essential for urease active-site binding [1]. This structural feature is absent in heptanohydroxamic acid and acetohydroxamic acid.

Zinc chelation Hydroxamic acid Structure-activity relationship

Recommended Research and Procurement Application Scenarios for 2-Heptanamidoacetohydroxamic Acid Based on Quantitative Evidence


Urolithiasis Drug Discovery: Benchmarking Urease Inhibitory Potency Against Acetohydroxamic Acid

2-Heptanamidoacetohydroxamic acid is appropriate for use as a comparator compound in urease inhibition screening cascades for urolithiasis and infection-induced urinary stone disease. Based on class-level evidence that GHA I₅₀ values fall within 1–10 µM against sword bean urease, this compound provides a measurable potency benchmark relative to the clinical standard acetohydroxamic acid (I₅₀ ~20 µM in comparable assays) [1]. Its straight-chain C7 acyl group, which prior SAR studies identified as the optimal chain length for maximal urease inhibition among simple acyl hydroxamic acids [2], makes it a structurally informative reference point for optimizing acyl chain contributions within the GHA series. Researchers can use this compound to establish structure–activity baselines for novel urease inhibitor chemotypes.

Genotoxicity Screening Reference Standard: Aliphatic vs. Aromatic Hydroxamic Acid Safety Profiling

As a representative of the non-mutagenic N-aliphatic-acyl GHA subclass, 2-heptanamidoacetohydroxamic acid can serve as a negative control reference compound in bacterial mutagenicity testing (Ames test and Rec-assay) when profiling new hydroxamic acid derivatives [1]. Its use alongside a positive control from the N-aroyl GHA series (which are consistently mutagenic) provides an internal validation framework for distinguishing genotoxic from non-genotoxic structural subclasses. This application is particularly relevant for industrial medicinal chemistry teams performing lead optimization safety screening in urolithiasis or related enzyme inhibition programs.

Structure-Based Design: Probing the Contribution of the Glycinohydroxamic Acid Spacer to Metalloenzyme Binding

The glycinohydroxamic acid scaffold of 2-heptanamidoacetohydroxamic acid (R–CONHCH₂CONHOH) provides three hydrogen bond donors and three acceptors, along with an amide group positioned to potentially engage the urease active-site architecture [1]. This compound can be procured for comparative biophysical studies (e.g., isothermal titration calorimetry, surface plasmon resonance) against simple hydroxamic acids such as heptanohydroxamic acid (2 H-bond donors, 2 acceptors) to quantify the energetic contribution of the acetamide spacer to target binding. Such data would inform rational design of next-generation urease inhibitors with improved affinity and selectivity.

Quote Request

Request a Quote for 2-Heptanamidoacetohydroxamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.